Benzo[b]thiophen-2-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
13584-65-1 |
|---|---|
Molecular Formula |
C8H8ClNS |
Molecular Weight |
185.669 |
IUPAC Name |
1-benzothiophen-2-amine;hydrochloride |
InChI |
InChI=1S/C8H7NS.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5H,9H2;1H |
InChI Key |
XPPUOZUUOFQHKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(S2)N.Cl |
Synonyms |
Benzo[b]thiophen-2-aMine hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies for Benzo B Thiophen 2 Amine Hydrochloride and Its Derivatives
Classical and Conventional Synthetic Routes: Academic Evaluation and Advancements
Traditional methods for synthesizing the benzo[b]thiophene core and introducing the C2-amino group have been well-established, yet they continue to be refined for improved efficiency and substrate scope.
Cyclization Reactions for Benzo[b]thiophene Ring Formation
The construction of the benzo[b]thiophene skeleton is the foundational step in the synthesis of its derivatives. Classical approaches often involve intramolecular cyclization of appropriately substituted benzene (B151609) precursors.
One of the most widely recognized methods is the oxidative cyclization of o-mercaptocinnamic acids . While effective, this route is primarily limited to the synthesis of benzo[b]thiophene-2-carboxylates. google.comgoogle.com Another classical approach involves the acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals to produce 2-phenylbenzo[b]thiophenes. google.comgoogle.com Similarly, 3-substituted benzo[b]thiophenes can be prepared through the acid-catalyzed cyclization of arylthiomethyl ketones. google.comgoogle.com
Arylthioacetic acids, which can be synthesized from the reaction of thiophenol and chloroacetic acid, undergo cyclization in acetic anhydride (B1165640) to yield 3-hydroxybenzo[b]thiophene. Subsequent dehydroxylation provides the parent benzo[b]thiophene. chemicalbook.com An alternative classical route is the oxidative cyclization of α-mercaptocinnamic acid using potassium ferricyanide (B76249) in an alkaline solution or with iodine. chemicalbook.com
More recent advancements in cyclization reactions include the electrophilic cyclization of o-alkynyl thioanisoles. nih.govresearchgate.net Various electrophiles such as iodine, bromine, and sulfur-based reagents have been successfully employed to mediate this transformation, leading to 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.govresearchgate.net For instance, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been utilized for the electrophilic cyclization of o-alkynyl thioanisoles, offering a convenient method to introduce a thiomethyl group at the 3-position. nih.gov
Another innovative one-step synthesis involves the reaction of o-silylaryl triflates with alkynyl sulfides, facilitated by the generation of aryne intermediates. This method allows for the preparation of a wide range of multisubstituted benzo[b]thiophenes with various functional groups. rsc.org
The following table summarizes some classical and advanced cyclization methods for benzo[b]thiophene ring formation.
| Starting Material | Reagents/Conditions | Product Type | Reference |
| o-Mercaptocinnamic acids | Oxidation | Benzo[b]thiophene-2-carboxylates | google.comgoogle.com |
| 2-Phenylthioacetaldehyde dialkyl acetals | Acid catalysis | 2-Phenylbenzo[b]thiophenes | google.comgoogle.com |
| Arylthiomethyl ketones | Acid catalysis | 3-Substituted benzo[b]thiophenes | google.comgoogle.com |
| Arylthioacetic acid | Acetic anhydride, then dehydroxylation | Benzo[b]thiophene | chemicalbook.com |
| o-Alkynyl thioanisoles | Electrophiles (I₂, Br₂, etc.) | 2,3-Disubstituted benzo[b]thiophenes | nih.govresearchgate.net |
| o-Silylaryl triflates and alkynyl sulfides | Aryne generation | Multisubstituted benzo[b]thiophenes | rsc.org |
Amination Strategies at the C2 Position
Once the benzo[b]thiophene core is formed, the introduction of an amino group at the C2 position is a critical step. Classical methods for the synthesis of 2-aminobenzothiazoles, a related class of compounds, often involve the treatment of anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. nih.gov However, this method can lead to side reactions, particularly with unsubstituted anilines. nih.gov A more general approach utilizes phenylthioureas as precursors for cyclization to form 2-aminobenzothiazoles. nih.gov
For the direct amination of pre-formed benzo[b]thiophenes, modern methods have become more prevalent. One such strategy involves a copper-catalyzed Ullmann-type reaction. This approach has been successfully used for the amination of bromo-substituted dibenzothiophenes and benzo[b]thiophenes. nih.gov For example, the reaction of 2-bromodibenzothiophene (B1267234) with various amines in the presence of a copper(I) oxide catalyst yields the corresponding N-substituted 2-aminodibenzothiophenes in good yields. nih.gov
Another strategy is the silica (B1680970) gel-promoted protonative intramolecular cyclization of ynamides containing an o-(methylthio)aryl group to afford functionalized 2-amidobenzo[b]thiophenes. organic-chemistry.org These amides can then potentially be hydrolyzed to the desired 2-aminobenzo[b]thiophene.
Modern Catalytic Approaches in Benzo[b]thiophen-2-amine (B112646) Hydrochloride Synthesis
The development of modern catalytic systems has revolutionized the synthesis of complex molecules like benzo[b]thiophen-2-amine hydrochloride, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.
Transition Metal-Catalyzed Syntheses (e.g., Cu, Pd)
Transition metals, particularly copper (Cu) and palladium (Pd), play a pivotal role in modern synthetic strategies for benzo[b]thiophenes.
Copper-catalyzed reactions are widely employed for both the formation of the benzo[b]thiophene ring and for subsequent amination. A copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878) provides a direct route to 2-substituted benzo[b]thiophenes. organic-chemistry.org Copper(I) iodide (CuI) in the presence of a ligand like 1,10-phenanthroline (B135089) can catalyze the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids to form benzo[b]thiophenes via a sequential Ullmann-type C-S bond coupling and subsequent Wittig reaction. organic-chemistry.org Furthermore, as mentioned previously, copper-catalyzed Ullmann-type reactions are effective for the amination of halo-substituted benzo[b]thiophenes. nih.gov
Palladium-catalyzed reactions are also central to the synthesis of benzo[b]thiophenes. The Sonogashira cross-coupling reaction between 2-halothioanisoles and terminal alkynes is a common method to produce the 2-alkynylthioanisole precursors needed for subsequent cyclization reactions. researchgate.netresearchgate.net Palladium catalysts are also used for direct C-H arylation of the benzo[b]thiophene core, allowing for further functionalization. organic-chemistry.org For instance, palladium-catalyzed C-H arylation of electron-rich heteroarenes like benzo[b]thiophene with aryl halides can proceed in the presence of a suitable base. organic-chemistry.org
The following table highlights some modern transition metal-catalyzed reactions for benzo[b]thiophene synthesis.
| Reaction Type | Catalyst/Reagents | Starting Materials | Product | Reference |
| Thiolation Annulation | CuI, TMEDA, Na₂S | 2-Bromo alkynylbenzenes | 2-Substituted benzo[b]thiophenes | organic-chemistry.org |
| Ullmann C-S Coupling/Wittig | CuI, 1,10-phen, n-Pr₃N | (2-Iodobenzyl)triphenylphosphonium bromide, thiocarboxylic acids | Benzo[b]thiophenes | organic-chemistry.org |
| Sonogashira Coupling | Pd catalyst | 2-Halothioanisoles, terminal alkynes | 2-Alkynylthioanisoles | researchgate.netresearchgate.net |
| C-H Arylation | Pd catalyst, base | Benzo[b]thiophene, aryl halides | Arylated benzo[b]thiophenes | organic-chemistry.org |
| Amination | Cu₂O | Bromo-substituted benzo[b]thiophenes, amines | N-Substituted aminobenzo[b]thiophenes | nih.gov |
Organocatalytic and Metal-Free Synthetic Pathways
In recent years, there has been a growing interest in developing organocatalytic and metal-free synthetic methods to avoid the cost and potential toxicity of transition metals.
Iodine has been shown to catalyze cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions to produce benzo[b]thiophene derivatives. organic-chemistry.org This method offers a more environmentally friendly alternative to metal-catalyzed processes.
A highly efficient synthesis of benzo[b]thiophenes from readily available o-halovinylbenzenes and potassium sulfide has been developed that proceeds without a transition-metal catalyst. This reaction tolerates a wide range of functional groups and provides various 2-substituted benzo[b]thiophenes in high yields. organic-chemistry.org
Photocatalysis represents another emerging metal-free approach. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of eosin (B541160) Y, yields substituted benzo[b]thiophenes regioselectively. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact.
One notable example is a one-step protocol for the preparation of substituted 2-acetylbenzo[b]thiophenes and 2-acetyl-3-aminobenzo[b]thiophenes using water as the reaction medium. researchgate.net This method is highly efficient, leading to high yields of pure cyclized products that can often be isolated by simple crystallization from the reaction mixture, avoiding the need for chromatographic purification. researchgate.net
The use of readily available and less toxic reagents is another key aspect of green chemistry. The metal-free synthesis of benzo[b]thiophenes using potassium sulfide as the sulfur source is a step in this direction. organic-chemistry.org Similarly, the use of iodine as a catalyst in place of heavy metals contributes to a more sustainable synthetic process. organic-chemistry.org
Furthermore, tandem or one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are being developed to reduce waste and improve efficiency. A tandem cross-coupling reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with potassium sulfide as the sulfur source has been developed to synthesize benzo[b]thiophene-fused imidazopyridines. researchgate.net This strategy involves the formation of two C-S bonds in a single operation. researchgate.net
The development of such green and sustainable synthetic routes is crucial for the future of chemical manufacturing, ensuring that valuable compounds like this compound can be produced in an economically and environmentally responsible manner.
Solvent-Free and Mechanochemical Approaches
In the pursuit of greener and more efficient chemical processes, solvent-free synthesis has emerged as a significant area of research for benzo[b]thiophene derivatives. These methods reduce environmental impact and can simplify purification processes. One notable solvent-free approach involves the iodine-catalyzed reaction between substituted thiophenols and alkynylcarboxylates at elevated temperatures (110 °C) to generate the benzo[b]thiophene core. rsc.org Similarly, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions have been shown to produce various benzothiophene (B83047) derivatives in good yields, highlighting an efficient and economical pathway. organic-chemistry.org
Another advanced solvent-free method is the regioselective Friedel–Crafts acylation using heterogeneous catalysts. For instance, a single crystalline, ultrathin nanosheet assembly of orthorhombic SnO₂ has demonstrated remarkable catalytic activity for the acylation of thiophene (B33073), a core component of the benzo[b]thiophene structure. acs.org This reaction proceeds under solvent-free conditions and exhibits excellent regioselectivity for the 2-acylated product. acs.org While specific applications of mechanochemistry—a technique involving grinding or milling reactants together in the absence of bulk solvents—are still emerging for this class of compounds, its principles align with the goals of solvent-free synthesis, representing a promising future direction for sustainable production.
The table below summarizes key solvent-free methods applicable to the synthesis of the benzo[b]thiophene scaffold.
| Reaction Type | Reactants | Catalyst/Conditions | Key Feature |
| Cyclization | Substituted thiophenols, Alkynylcarboxylates | Iodine, 110 °C, solvent-free | Direct formation of the benzo[b]thiophene ring. rsc.org |
| Cascade Reaction | Substituted thiophenols, Alkynes | Iodine, metal- and solvent-free | Efficient and economical approach to diverse derivatives. organic-chemistry.org |
| Friedel-Crafts Acylation | Thiophene, Benzoyl chloride | SnO₂ nanosheet assembly, solvent-free | High regioselectivity for 2-acylation. acs.org |
Atom Economy and Reaction Efficiency Metrics
Atom economy is a fundamental principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy, such as additions and cycloadditions, are inherently more efficient and generate less waste. primescholars.com In contrast, reactions like the Wittig olefination, which produce stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide), are considered to have poor atom economy. rsc.org
When evaluating the synthesis of benzo[b]thiophenes, cycloaddition and annulation reactions are particularly advantageous from an atom economy perspective. For example, the one-step synthesis of benzo[b]thiophenes from o-silylaryl triflates and alkynyl sulfides involves an aryne intermediate and incorporates the majority of the atoms from the starting materials into the final product. rsc.org Similarly, intramolecular cyclization reactions, such as the conversion of 2-alkynyl thioanisoles to 2-substituted benzo[b]thiophenes, are also highly atom-economical. consensus.app
Another key metric is the Environmental Factor (E-Factor), which is the ratio of the mass of waste generated to the mass of the desired product. rsc.orgresearchgate.net The pharmaceutical industry, which often employs complex, multi-step syntheses, historically has a high E-Factor. rsc.org By favoring atom-economical reactions, the E-Factor can be significantly reduced.
The following table provides a conceptual comparison of atom economy for different reaction types used in benzo[b]thiophene synthesis.
| Reaction Type | General Description | Atom Economy | E-Factor | Example |
| Addition/Cyclization | Reactants combine to form a single product. | High (approaching 100%) | Low | Iodine-catalyzed cyclization of thiophenols and alkynes. organic-chemistry.org |
| Condensation | Two molecules join with the loss of a small molecule (e.g., H₂O). | Moderate | Moderate | Knoevenagel condensation followed by cyclization. rsc.org |
| Substitution (e.g., Wittig) | A functional group is replaced, often generating a stoichiometric byproduct. | Low | High | Generation of a C=C bond with a phosphine (B1218219) oxide byproduct. rsc.org |
| Cross-Coupling | Two fragments are joined with the aid of a metal catalyst. | Moderate to High | Variable | Palladium-catalyzed C-N cross-coupling. researchgate.net |
Regioselective and Stereoselective Synthetic Considerations for Benzo[b]thiophene Hydrochloride Analogues
Control of Substitution Patterns on the Benzo[b]thiophene Core
Achieving specific substitution patterns on the benzo[b]thiophene core is critical for modulating the properties of its derivatives, including the targeted this compound. The inherent reactivity of the heterocyclic ring often directs electrophilic substitution to the 3-position, unless it is already occupied, in which case substitution may occur at the 2-position. chemicalbook.com However, a variety of methods have been developed to override this natural propensity and achieve regioselective functionalization.
2-Position Functionalization: Directing substituents to the 2-position is crucial for synthesizing 2-aminobenzo[b]thiophene. A one-pot, three-component reaction of 1-(2-chloro-5-nitrophenyl)ethanone with various primary or secondary amines and elemental sulfur under Willgerodt-Kindler conditions provides a simple and efficient route to a range of 2-aminobenzo[b]thiophenes. acs.org Another strategy involves the cyclization of ynamides containing an o-(methylthio)aryl group, promoted by silica gel, to yield 2-amidobenzo[b]thiophenes. organic-chemistry.org
3-Position Functionalization: Aryne chemistry offers a powerful method for synthesizing 3-substituted benzo[b]thiophenes. The reaction of arynes with alkynyl sulfides allows for the one-step, intermolecular construction of the benzo[b]thiophene skeleton with a substituent at the 3-position, derived from the alkynyl sulfide. rsc.org
Multi-substitution: Several methods allow for the synthesis of polysubstituted derivatives. Electrophilic cyclization of o-alkynyl thioanisoles can yield 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.org Radical-promoted cyclization of 1-(2-mercaptophenyl)-2-yn-1-ols can also be used to create substituted benzothiophenes. acs.org
The table below summarizes selected methods for regioselective synthesis.
| Target Position(s) | Method | Reactants | Catalyst/Reagents | Yield |
| 2-Amino | Willgerodt-Kindler Reaction | 1-(2-chloro-5-nitrophenyl)ethanone, amine, sulfur | NaOAc, DMF | 6-92% researchgate.net |
| 2-Amido | Protonative Cyclization | Ynamides with o-(methylthio)aryl group | Silica gel | Good yields organic-chemistry.org |
| 3-Substituted | Aryne Reaction | o-Silylaryl triflates, Alkynyl sulfides | CsF | Moderate to high yields rsc.org |
| 2,3-Disubstituted | Electrophilic Cyclization | o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Excellent yields organic-chemistry.org |
Enantioselective Synthesis of Chiral Derivatives
The development of asymmetric methods to synthesize chiral benzo[b]thiophene derivatives is of high interest for applications in medicinal chemistry. Organocatalysis has proven to be a particularly effective strategy for creating stereogenic centers with high enantioselectivity.
A notable example is the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamides with 2-alkynyl cycloenones. rsc.org This reaction, catalyzed by a quinine-derived bifunctional thiourea, proceeds under mild conditions to afford complex dihydrobenzo rsc.orgresearchgate.netthieno[2,3-b]pyridine derivatives. rsc.org These products, which contain the core structure derived from 2-aminobenzo[b]thiophene, are formed in good yields and with excellent enantioselectivities (up to 97% ee). rsc.org The process is also scalable, and the product can be purified by simple filtration to achieve over 99% ee. rsc.org
Another approach involves the catalytic asymmetric functionalization and dearomatization of thiophenes to create axially chiral molecules. researchgate.net By using a vinylidene ortho-quinone methide (VQM) intermediate, axially chiral naphthyl-benzothiophene derivatives have been synthesized in high yields with excellent enantioselectivities. researchgate.net These methods demonstrate the feasibility of constructing highly complex and stereochemically defined structures from benzo[b]thiophene precursors.
The following table highlights key findings in the enantioselective synthesis of chiral benzo[b]thiophene derivatives.
| Reaction Type | Reactants | Catalyst | Product Type | Yield | Enantioselectivity (ee) |
| Asymmetric [3+3] Annulation | N-(benzo[b]thiophen-2-yl)-sulfonamide, 2-Alkynyl cycloenone | Quinine-derived thiourea | Dihydrobenzo rsc.orgresearchgate.netthieno[2,3-b]pyridines | Up to 93% | Up to 97% |
| Asymmetric Functionalization | Thiophene-derived substrates | (Not specified) | Axially chiral naphthyl-benzothiophenes | High | Excellent |
Reactivity and Mechanistic Studies of Benzo B Thiophen 2 Amine Hydrochloride
Chemical Transformations Involving the Amine Moiety
The amine group at the C2 position of the benzo[b]thiophene ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the sulfur atom in the thiophene (B33073) ring and its own nucleophilic character. As the compound is a hydrochloride salt, the amine group is protonated, which significantly impacts its reactivity, generally requiring basic conditions to liberate the free amine for reactions.
Electrophilic Reactions of the Amine Group
The free amine of benzo[b]thiophen-2-amine (B112646) is nucleophilic and readily reacts with a range of electrophiles. Common electrophilic reactions include acylation, alkylation, and sulfonylation. For instance, the reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-(benzo[b]thiophen-2-yl)amides.
Due to the hydrochloride form, the amine exists as an ammonium (B1175870) salt. This deactivates the group towards electrophilic attack. Furthermore, this salt form makes the aromatic ring system less susceptible to electrophilic substitution compared to the free amine, a principle also observed in the halogenation of anilines where the amine forms a salt with the acid used. chemindigest.com For reactions to occur at the nitrogen, neutralization with a suitable base is a necessary first step.
Nucleophilic Reactions and Amide Formations
The primary amine group of benzo[b]thiophen-2-amine is a potent nucleophile, enabling it to participate in various nucleophilic substitution and addition reactions. A significant class of these reactions is amide bond formation. The free amine can attack activated carbonyl species, such as acyl chlorides, esters, and carboxylic acids (in the presence of coupling agents), to form stable amide linkages. This reactivity is fundamental in medicinal chemistry for synthesizing derivatives with diverse biological activities. nih.govmdpi.com
Research into related heterocyclic amines has demonstrated that amide formation can be highly efficient. For example, transamidation reactions, where an existing amide is exchanged for a new one, can be achieved by activating the amide bond, often with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by reaction with a nucleophilic amine. mdpi.com This strategy highlights the nucleophilicity of amines in forming new amide bonds under relatively mild conditions. mdpi.com
Furthermore, the nucleophilic character of the amine is exploited in the formation of other C-N bonds, such as in the synthesis of acylhydrazones from related benzo[b]thiophene carbohydrazides, which involves the condensation of the amine derivative with aldehydes. nih.gov
Reactivity of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold is an aromatic system that undergoes characteristic electrophilic substitution reactions. The presence of the fused benzene (B151609) ring and the sulfur-containing thiophene ring results in a distinct pattern of reactivity.
Electrophilic Aromatic Substitution Patterns on the Thiophene Ring
The benzo[b]thiophene ring system is generally activated towards electrophilic attack, with the thiophene ring being more reactive than the benzene ring. chemicalbook.com Theoretical and experimental studies have established that electrophilic aromatic substitution on an unsubstituted benzo[b]thiophene preferentially occurs at the C3 position. chemicalbook.comchegg.com This regioselectivity is attributed to the superior stabilization of the positive charge in the Wheland intermediate formed during attack at C3 compared to attack at C2. chegg.com
While the C3 position is the most common site of substitution, the presence of substituents can direct electrophiles to other positions. The amine group at the C2 position in benzo[b]thiophen-2-amine is a strong activating group. In its free amine form, it would be expected to further enhance the reactivity of the ring and direct incoming electrophiles, though steric hindrance might play a role. However, in its protonated hydrochloride form, the -NH₃⁺ group is deactivating, making electrophilic substitution on the ring more difficult.
Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For example, bromination of benzo[b]thiophene often yields the 3-bromo derivative. nih.gov
Directed C-H Functionalization and Activation
Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the benzo[b]thiophene core. The amine group can act as a directing group in such transformations, facilitating selective substitution at specific positions. Palladium-catalyzed C-H functionalization strategies have been developed where a directing group, such as an amine or a derivative, coordinates to the metal catalyst and delivers it to a nearby C-H bond. rsc.org
A notable example is the completely regioselective direct C-H arylation of benzo[b]thiophenes at the C3 position. nih.gov This reaction utilizes a simple heterogeneous palladium-on-carbon catalyst in conjunction with a copper co-catalyst to couple benzo[b]thiophenes with aryl chlorides, demonstrating a powerful method for C-C bond formation without the need for pre-functionalized substrates. nih.gov While this example does not use the amine as a directing group, it underscores the inherent reactivity of the C3 C-H bond, which can be exploited in directed syntheses starting from benzo[b]thiophen-2-amine.
Transition Metal-Catalyzed Coupling Reactions Involving Benzo[b]thiophen-2-amine Hydrochloride
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds like benzo[b]thiophene. dntb.gov.ua this compound and its derivatives can serve as substrates in these reactions, typically after conversion to a more suitable form (e.g., a halide or triflate) or by direct C-H activation.
Palladium-catalyzed reactions are particularly prominent. The Sonogashira coupling, which forms carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, has been employed to synthesize 2-substituted benzo[b]thiophenes. researchgate.netresearchgate.net For instance, the coupling of 2-iodothiophenol (B3069315) with phenylacetylene, catalyzed by a Pd(II) species, proceeds via an initial Sonogashira coupling followed by an intramolecular cyclization to afford the benzo[b]thiophene product. researchgate.net
Similarly, Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful methods for introducing aryl, heteroaryl, or amino groups onto the benzo[b]thiophene scaffold. organic-chemistry.org Research has demonstrated the C-H arylation of electron-rich heteroarenes, including benzo[b]thiophenes, with aryl halides using palladium catalysts. nih.govorganic-chemistry.org These methods provide access to a wide array of functionalized benzo[b]thiophene derivatives, which are valuable in materials science and medicinal chemistry. researchgate.net
Below is a table summarizing selected transition metal-catalyzed reactions relevant to the benzo[b]thiophene scaffold.
| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |
| C-H Arylation | Pd/C, CuCl | Benzo[b]thiophene, Aryl chloride | 3-Aryl-benzo[b]thiophene | nih.gov |
| Sonogashira Coupling/Cyclization | Pd(OAc)₂, PPh₃ | 2-Iodothiophenol, Phenylacetylene | 2-Phenyl-benzo[b]thiophene | researchgate.net |
| Coupling/Electrophilic Cyclization | Pd(PPh₃)₂Cl₂ | o-Iodothioanisole, Terminal acetylene | 2,3-Disubstituted benzo[b]thiophene | nih.gov |
| Thiolation Annulation | CuI, TMEDA | 2-Bromo alkynylbenzene, Na₂S | 2-Substituted benzo[b]thiophene | organic-chemistry.org |
C-C Coupling Reactions (e.g., Suzuki, Sonogashira)
While direct C-C coupling reactions starting from Benzo[b]thiophen-2-amine are not extensively documented, the benzo[b]thiophene scaffold is widely functionalized using palladium-catalyzed cross-coupling chemistry. These reactions typically involve a halogenated benzo[b]thiophene derivative as the starting material. The amino group at the C-2 position is generally considered compatible with these reaction conditions, as demonstrated in studies on analogous heterocyclic systems like 2-aminobenzothiazoles. nih.gov
The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organohalide, has been successfully applied to 3-iodobenzo[b]thiophene (B1338381) derivatives. nih.govresearchgate.net These reactions proceed in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. researchgate.net For instance, 3-iodobenzo[b]thiophenes react with various arylboronic acids to yield 3-arylbenzo[b]thiophenes. researchgate.net Similarly, C2-selective arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been achieved via a Pd(II)-catalyzed oxidative cross-coupling, demonstrating that the C-2 position is amenable to such transformations. acs.org
The Sonogashira coupling is a powerful method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction has been instrumental in the synthesis of various 2-substituted and multi-substituted benzo[b]thiophenes. nih.govresearchgate.netscispace.comresearchgate.net The typical protocol involves reacting a halogenated benzo[b]thiophene with a terminal alkyne in the presence of a palladium complex and a copper salt, usually in an amine base which also serves as the solvent. wikipedia.org A proposed pathway for synthesizing 2-substituted benzo[b]thiophenes involves an initial Sonogashira coupling of a 2-halothiophenol with an alkyne, followed by an intramolecular cyclization. scispace.com
Below is a table summarizing representative C-C coupling reactions performed on the benzo[b]thiophene scaffold, illustrating the typical conditions and outcomes.
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Iodobenzo[b]thiophene | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O | 3-Arylbenzo[b]thiophene | Modest | researchgate.net |
| Sonogashira | 3-Iodobenzo[b]thiophene | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynylbenzo[b]thiophene | Good | researchgate.net |
| Sonogashira-Cyclization | 2-Iodothiophenol | Phenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, CuI | 2-Phenylbenzo[b]thiophene | 87% | scispace.com |
| Suzuki (Oxidative) | Benzo[b]thiophene 1,1-dioxide | Arylboronic Acid | Pd(OAc)₂, Cu(OAc)₂, Pyridine | 2-Arylbenzo[b]thiophene 1,1-dioxide | Good | acs.org |
| Suzuki | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF | 2-Amino-6-(4-methoxyphenyl)benzothiazole | 64% | nih.gov |
C-N and C-S Coupling Reactions
The amino group of Benzo[b]thiophen-2-amine is a prime site for C-N bond formation. A notable example is the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with benzoyl-isothiocyanate. This reaction proceeds smoothly in a solvent like 1,4-dioxane (B91453) at room temperature to yield the corresponding N-benzoylthiourea derivatives, demonstrating a straightforward method for elaborating the 2-amino substituent. researchgate.net
While direct C-S coupling reactions utilizing Benzo[b]thiophen-2-amine as a substrate are not prominently featured in available literature, the synthesis of the benzo[b]thiophene core itself often relies on C-S bond formation. For example, copper-catalyzed Ullmann-type C-S coupling is a key step in building the heterocyclic ring. acs.org Furthermore, base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles can lead to benzo[b]thiophene-2-thiolates, which are versatile intermediates for subsequent C-S bond formations. nih.gov These synthetic routes highlight the importance of C-S coupling in the chemistry of benzo[b]thiophenes.
Radical Reactions and Photochemical Transformations
The benzo[b]thiophene scaffold can be synthesized through radical pathways, indicating its general stability under such conditions. nih.gov For instance, 2-alkoxymethylbenzothiophenes can be selectively obtained from 1-(2-mercaptophenyl)-2-yn-1-ols through a radical-promoted substitutive heterocyclodehydration, initiated by reagents like AIBN (Azobisisobutyronitrile). acs.org
More directly related to the target compound, derivatives of Benzo[b]thiophen-2-amine have been shown to undergo distinct photochemical transformations. A study on N-acylated 2-(aminomethylene)benzo[b]thiophen-3(2Н)-ones revealed that upon irradiation with light (e.g., 436 nm), these compounds undergo a Z-E isomerization of the exocyclic C=C bond. nih.govresearchgate.net This photoisomerization is followed by a very rapid, nonadiabatic N→O migration of the acyl group, leading to the formation of O-acylated isomers. nih.gov This process represents a type of negative photochromism, where an initial fluorescence is diminished upon irradiation as the nonemissive O-acylated product is formed. nih.gov The reverse thermal reaction can be accomplished by heating or, more effectively, through catalysis with a protonic acid, which regenerates the initial N-acylated compound. nih.gov
Computational and Experimental Mechanistic Elucidation of Key Reactions
The mechanisms of reactions involving the benzo[b]thiophene core have been investigated through both experimental and computational methods to provide a deeper understanding of their reactivity.
Experimental mechanistic studies have been crucial in clarifying reaction pathways. For the direct C-H arylation of benzo[b]thiophene, kinetic isotope effect (KIE) studies were conducted to distinguish between possible mechanisms. acs.org The observation of significant primary ¹³C KIEs at both the C-2 and C-3 positions, coupled with inverse ²H KIEs, was inconsistent with a concerted metalation-deprotonation (CMD) or an electrophilic metalation pathway. Instead, these results strongly support a Heck-type mechanism involving a rate-limiting carbopalladation step onto the C2–C3 double bond of the benzo[b]thiophene ring. acs.org
Plausible catalytic cycles for palladium-catalyzed reactions have also been proposed based on experimental outcomes. For the synthesis of 2-substituted benzo[b]thiophenes from 2-iodothiophenol and an alkyne, a mechanism involving an initial Sonogashira coupling to form a 2-alkynylthiophenol intermediate, followed by a palladium-mediated intramolecular cyclization, has been suggested. scispace.com In the case of the Pd(II)-catalyzed oxidative C-H arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, a proposed mechanism involves the initial C–H activation to form a cyclopalladium intermediate. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the C2-arylated product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the catalytic cycle. acs.org
Computational studies, often employing Density Functional Theory (DFT) at levels such as B3LYP, have been used to investigate the thermodynamic properties, such as Gibbs free energies and aromaticity, of benzo[b]thiophene isomers and their derivatives, providing theoretical support for observed reactivities. researchgate.net
Derivatization Strategies and Functionalization of Benzo B Thiophen 2 Amine Hydrochloride
Functionalization of the Amine Group at Position 2
The primary amine group at the 2-position of the benzo[b]thiophene ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
The nucleophilic nature of the 2-amino group facilitates its reaction with various electrophiles.
Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones have been synthesized and studied for their photochromic and ionochromic properties nih.gov. These reactions typically proceed under standard acylation conditions, often in the presence of a base to neutralize the generated acid.
Alkylation: N-alkylation of 2-aminobenzo[b]thiophene derivatives can be achieved using various alkylating agents. For example, the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with chloroacetone or 2-bromo-1-(4-aryl)ethanone derivatives leads to the corresponding N-alkylated products nih.govresearchgate.net. These alkylated derivatives can then be used as intermediates for further heterocyclization reactions nih.govresearchgate.net.
Sulfonylation: The reaction of the 2-amino group with sulfonyl chlorides provides the corresponding sulfonamides. These sulfonamides are valuable intermediates in organic synthesis. For instance, N-(benzo[b]thiophen-2-yl)-sulfonamide has been utilized in asymmetric [3+3] annulation reactions with 2-alkynyl cycloenones to produce dihydrobenzo researchgate.netscielo.brthieno[2,3-b]pyridine derivatives rsc.org.
The amine group at the 2-position can participate in condensation reactions with carbonyl compounds.
Schiff Base Formation: Benzo[b]thiophen-2-amine (B112646) and its derivatives can react with aldehydes and ketones to form Schiff bases (imines). These reactions are typically carried out by refluxing the reactants in a suitable solvent. The resulting Schiff bases can be valuable intermediates for the synthesis of other heterocyclic compounds or can themselves exhibit interesting biological activities.
Reductive Amination: While specific examples of reductive amination starting directly from Benzo[b]thiophen-2-amine hydrochloride are not prevalent in the searched literature, this classical transformation is a plausible method for generating N-alkylated derivatives. The process would involve the initial formation of a Schiff base with an aldehyde or ketone, followed by in-situ reduction using a suitable reducing agent such as sodium borohydride or sodium triacetoxyborohydride.
Chemical Modifications and Substituent Effects on the Benzo[b]thiophene Ring
The benzo[b]thiophene ring system can undergo various chemical modifications, and the presence of the amino group at the 2-position can influence the regioselectivity of these reactions.
Halogenation: Electrophilic halogenation of benzo[b]thiophene typically occurs at the 3-position. The presence of an electron-donating group like the amino group at the 2-position is expected to further activate the ring towards electrophilic substitution, directing incoming electrophiles primarily to the 3-position. Methods for the synthesis of 3-halobenzo[b]thiophenes often involve electrophilic cyclization of 2-alkynyl thioanisoles using halogen sources like iodine, N-bromosuccinimide (NBS), or even sodium halides in the presence of an oxidizing agent nih.gov.
Alkylation: Friedel-Crafts alkylation of benzo[b]thiophenes can be challenging due to the potential for polysubstitution and rearrangement reactions. However, under controlled conditions, alkyl groups can be introduced onto the ring. The directing effect of the 2-amino group would likely favor substitution at the 3-position. More controlled methods for the introduction of alkyl groups may involve metal-catalyzed cross-coupling reactions of halogenated 2-aminobenzo[b]thiophenes.
Arylation: Direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-substituted benzo[b]thiophenes nih.gov. Palladium-catalyzed direct arylation of thiophenes often occurs at the C2 position researchgate.net. However, in 2-substituted thiophenes, arylation can be directed to other positions. For benzo[b]thiophene, direct arylation can occur at both the C2 and C3 positions, with the regioselectivity being influenced by the reaction conditions and the nature of the substituents on the ring nih.govorganic-chemistry.org. The electron-donating 2-amino group would be expected to influence the regioselectivity of such reactions.
The sulfur atom in the thiophene (B33073) ring of benzo[b]thiophene can be oxidized to form the corresponding sulfoxide and sulfone. These oxidized derivatives often exhibit distinct chemical and physical properties compared to the parent sulfide (B99878). The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) (MTO) dicp.ac.cnnih.gov. The oxidation of thiophene derivatives to the corresponding sulfones can be achieved with quantitative conversion dicp.ac.cn. While specific studies on the oxidation of Benzo[b]thiophen-2-amine are not extensively detailed, the general methods for thiophene oxidation are applicable. The presence of the amino group might influence the reaction rate and the stability of the resulting oxidized products. For example, a facile oxidation method for converting electron-poor benzo[b]thiophenes to their corresponding sulfones using an aqueous solution of H2O2 and P2O5 has been reported researchgate.net. The sulfoxide functional group is an integral part of many drugs, and the transformation of a cyclized benzo[b]thiophene product into the corresponding sulfoxide can be achieved using m-CPBA mediated sulfoxidation nih.gov.
Synthesis of Fused Heterocyclic Systems from this compound
This compound is a valuable precursor for the synthesis of various fused heterocyclic systems with potential biological activities. The amino group provides a reactive handle for annulation reactions, leading to the formation of new rings fused to the benzo[b]thiophene core.
One common strategy involves the reaction of 2-aminobenzothiophenes with bifunctional electrophiles. For example, the condensation of 2-aminothiophene derivatives with various reagents can lead to the formation of thieno[2,3-d]pyrimidines researchgate.netscielo.brmdpi.comnih.govconnectjournals.comnih.gov. The synthesis of these fused pyrimidine (B1678525) systems often involves the reaction of the 2-amino group with reagents such as isothiocyanates, followed by cyclization mdpi.com.
Another important class of fused systems derived from 2-aminobenzothiophenes are thieno[2,3-b]quinolines. These can be synthesized through various cyclization strategies. For instance, a domino reaction protocol has been reported for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes, which can then be reacted with ketones and 1,3-diones to form a series of benzothieno[3,2-b]pyridines and related fused systems mdpi.com.
Furthermore, the reaction of 2-aminobenzothiazoles with β-ketoesters can lead to the formation of benzo[d]imidazo[2,1-b]thiazoles or benzo researchgate.netscielo.brthiazolo[3,2-a]pyrimidin-4-ones, depending on the reaction conditions beilstein-journals.org. Although this example is for a benzothiazole, similar reactivity can be anticipated for 2-aminobenzothiophenes. The synthesis of fused pyridine derivatives has also been achieved through various cyclization reactions starting from aminopyridine precursors mdpi.comnih.gov.
Formation of Polycyclic Aromatic Nitrogen and Sulfur Heterocycles
The fusion of additional rings onto the benzo[b]thiophene framework, particularly those containing nitrogen, leads to the formation of polycyclic aromatic heterocycles with unique electronic and biological properties. Benzo[b]thiophen-2-amine is a key precursor in the synthesis of such compounds, including benzo[b]thieno[2,3-c]quinolones.
A multi-step synthesis approach can be employed, commencing with derivatives of benzo[b]thiophene-2-carboxylic acid, which can be conceptually derived from benzo[b]thiophen-2-amine. These carboxylic acid derivatives are converted to their corresponding acyl chlorides and subsequently reacted with appropriately substituted anilines to form benzo[b]thiophene-2-carboxamides. These amides can then undergo photochemical dehydrohalogenation to yield the target benzo[b]thieno[2,3-c]quinolones nih.gov.
The general synthetic pathway can be outlined as follows:
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |
| 1 | Benzo[b]thiophen-2-amine derivative | Diazotizing agent, followed by a cyanide source | Sandmeyer-type reaction | Benzo[b]thiophene-2-carbonitrile derivative |
| 2 | Benzo[b]thiophene-2-carbonitrile derivative | Acid or base hydrolysis | Hydrolysis of nitrile | Benzo[b]thiophene-2-carboxylic acid derivative |
| 3 | Benzo[b]thiophene-2-carboxylic acid derivative | Thionyl chloride or oxalyl chloride | Formation of acyl chloride | Benzo[b]thiophene-2-carbonyl chloride derivative |
| 4 | Benzo[b]thiophene-2-carbonyl chloride derivative | Substituted aniline | Amide formation | N-(substituted phenyl)benzo[b]thiophene-2-carboxamide |
| 5 | N-(substituted phenyl)benzo[b]thiophene-2-carboxamide | Photochemical irradiation | Dehydrohalogenation and cyclization | Substituted benzo[b]thieno[2,3-c]quinolone |
This strategy allows for the introduction of a variety of substituents on both the benzo[b]thiophene and the quinolone moieties, leading to a range of polycyclic aromatic nitrogen and sulfur heterocycles with diverse functionalities nih.gov. The substitution pattern on the final quinolone ring is determined by the choice of the aniline derivative used in the amide formation step.
Another classical method for the construction of a quinoline ring fused to an aromatic amine is the Friedländer annulation wikipedia.orgorganic-chemistry.org. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) wikipedia.orgorganic-chemistry.org. In the context of benzo[b]thiophen-2-amine, a derivative such as 2-amino-3-formylbenzo[b]thiophene could serve as the starting material for a Friedländer synthesis to produce thieno[2,3-b]quinolines. The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the fused pyridine ring wikipedia.org.
Similarly, the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is a well-established method for the synthesis of quinolines wikipedia.orgorganicreactions.org. While known for its often harsh reaction conditions, modifications to this method could potentially be applied to benzo[b]thiophen-2-amine to yield the corresponding thienoquinoline.
Hybrid Ring Systems and Scaffolds
The chemical reactivity of this compound also lends itself to the construction of hybrid ring systems, where the benzo[b]thiophene core is fused with other heterocyclic moieties. A prominent example is the synthesis of benzothieno[3,2-d]pyrimidines, which are of interest for their potential biological activities nih.govresearchgate.net.
The synthesis of these hybrid scaffolds often begins with a suitably functionalized benzo[b]thiophene precursor. For instance, 2-aminobenzo[b]thiophene-3-carbonitrile can be used as a starting material. This compound can undergo cyclization with various reagents to form the fused pyrimidine ring. The general synthetic approach to a series of benzothieno[3,2-d]pyrimidine derivatives is summarized in the table below.
| Starting Material | Reagent | Key Transformation | Resulting Hybrid Scaffold |
| 2-Aminobenzo[b]thiophene-3-carbonitrile | Formic acid | Cyclization | 4-Aminobenzothieno[2,3-d]pyrimidine |
| 2-Aminobenzo[b]thiophene-3-carboxamide | Diethyl carbonate | Condensation and cyclization | Benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
| 2-Aminobenzo[b]thiophene-3-carboxylate | Urea | Fusion reaction | Benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
| 2-Aminobenzo[b]thiophene-3-carbonitrile | Isothiocyanates | Addition and cyclization | 4-Amino-2-substituted-benzothieno[2,3-d]pyrimidines |
These reactions demonstrate the utility of the ortho-amino-functionalized benzo[b]thiophene system in building complex heterocyclic structures. The resulting benzothieno[3,2-d]pyrimidines have been investigated for their cytotoxic activity against various human tumor cell lines, with some derivatives showing promising results nih.gov. The development of these hybrid ring systems highlights the importance of benzo[b]thiophen-2-amine derivatives as building blocks in medicinal chemistry.
Development of Libraries of this compound Derivatives through Parallel Synthesis
Parallel synthesis has emerged as a powerful tool in modern drug discovery, enabling the rapid generation of large and diverse libraries of compounds for high-throughput screening nih.gov. The benzo[b]thiophene scaffold is an attractive core for such libraries due to its presence in numerous biologically active molecules nih.govias.ac.in. This compound is a valuable starting point for the creation of these libraries.
Solution-phase parallel synthesis is a commonly employed strategy for the generation of multi-substituted benzo[b]thiophene libraries nih.govresearchgate.net. This approach often involves a series of palladium-catalyzed cross-coupling reactions to introduce diversity at various positions of the benzo[b]thiophene ring system nih.gov.
A general strategy for the development of a library of benzo[b]thiophen-2-amine derivatives could involve the following key steps:
Initial Functionalization of the Amine: The amino group of benzo[b]thiophen-2-amine can be readily acylated or sulfonated with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides) in a parallel format. This would generate a library of N-substituted benzo[b]thiophen-2-amides or -sulfonamides.
Further Diversification of the Benzo[b]thiophene Core: If starting with a halogenated benzo[b]thiophen-2-amine derivative, palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, or Heck reactions can be employed to introduce a wide range of substituents at specific positions on the aromatic core nih.govresearchgate.net.
The table below illustrates a hypothetical parallel synthesis workflow starting from a hypothetical 5-bromo-benzo[b]thiophen-2-amine.
| Step | Reaction Type | Building Blocks (Examples) | Resulting Library |
| 1 | Acylation (Parallel Array) | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | Library of 5-bromo-N-acyl-benzo[b]thiophen-2-amines |
| 2 | Suzuki Coupling (Parallel Array) | Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Pyridinylboronic acid | Library of 5-aryl-N-acyl-benzo[b]thiophen-2-amines |
| 3 | Sonogashira Coupling (Parallel Array) | Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne | Library of 5-alkynyl-N-acyl-benzo[b]thiophen-2-amines |
This combinatorial approach allows for the systematic exploration of the chemical space around the benzo[b]thiophen-2-amine scaffold. The resulting libraries of compounds can then be screened for a variety of biological activities, facilitating the identification of new lead compounds for drug development nih.gov. The use of solid-phase organic synthesis (SPOS) can also be adapted for the creation of such libraries, often simplifying purification and handling of intermediates and final products researchgate.netsemanticscholar.orgmdpi.com.
Advanced Spectroscopic and Structural Elucidation Techniques for Benzo B Thiophen 2 Amine Hydrochloride Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate determination of the elemental composition of novel benzo[b]thiophene derivatives. By providing highly accurate mass measurements, HRMS allows for the confident assignment of a molecular formula.
For instance, in the characterization of newly synthesized (2-aminopropyl)benzo[b]thiophene (APBT) isomers, quadrupole time-of-flight (QTOF) mass spectrometry with an electrospray ionization source was employed. This technique confirmed the protonated molecule at m/z 192, consistent with the expected molecular weight of the APBT derivatives. nih.gov The high mass accuracy of this method provides strong evidence for the elemental composition of the synthesized compounds.
Similarly, HRMS with positive electrospray ionization (ESI-MS) has been used to confirm the structures of various 2-substituted and 3-acylbenzothiophene derivatives. nih.gov Spectra are typically recorded over a wide mass-to-charge ratio range (e.g., m/z 100–1500) with high resolution, allowing for the differentiation of compounds with very similar masses. nih.gov The use of collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments can further provide valuable structural information by analyzing the fragmentation patterns of the parent ion. For APBT derivatives, the loss of ammonia, leading to an ion at m/z 175, was a characteristic fragmentation pathway observed in chemical ionization mass spectrometry. nih.gov
The mass spectrum of certain tetrahydrobenzo[b]thiophene derivatives has shown molecular ion peaks (M+) at m/z = 358 and 375, which corresponds to their expected molecular weights. nih.gov
Table 1: Illustrative HRMS Data for Benzo[b]thiophene Derivatives
| Compound Class | Ionization Mode | Observed m/z | Deduced Information |
| (2-aminopropyl)benzo[b]thiophene Isomers | ESI-QTOF | 192 [M+H]+ | Confirmation of molecular weight |
| 3-Acylbenzothiophene Derivatives | ESI | Variable | Confirmation of molecular formula |
| Tetrahydrobenzo[b]thiophene Derivatives | EI | 358, 375 [M]+ | Confirmation of molecular weight |
This table is for illustrative purposes and the observed m/z values will vary depending on the specific derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules, including benzo[b]thiophen-2-amine (B112646) hydrochloride and its derivatives. A combination of one-dimensional and two-dimensional NMR experiments provides comprehensive information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. For benzo[b]thiophene derivatives, the aromatic region of the ¹H NMR spectrum is particularly informative. The distribution of resonances for the protons on the benzo[b]thiophene nucleus is distinctive and can be used to differentiate between isomers. nih.gov For example, in a series of (2-aminopropyl)benzo[b]thiophene hydrochloride salts, the protonated primary amine function was observed as a broad singlet between 8.08 ppm and 8.32 ppm. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzo[b]thiophene ring system are characteristic and can be used to confirm the structure of a derivative. nih.govresearchgate.net For instance, in a series of 2,1-benzothiazine derivatives, which share structural similarities with benzo[b]thiophenes, the carbon signals were assigned using ¹³C NMR, with chemical shifts ranging from approximately 15 to 163 ppm. nih.gov
The chemical structures of all synthesized compounds were confirmed by spectroscopic techniques such as ¹H NMR and ¹³C NMR. nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Benzo[b]thiophene Derivatives
| Nucleus | Region | Typical Chemical Shift (ppm) | Information Provided |
| ¹H | Aromatic | 7.0 - 8.5 | Substitution pattern on the benzene (B151609) and thiophene (B33073) rings |
| ¹H | Aliphatic | 1.0 - 5.0 | Nature and connectivity of alkyl or other side chains |
| ¹H | Amine (as hydrochloride) | 8.0 - 8.5 (broad) | Presence of the protonated amine group |
| ¹³C | Aromatic/Heteroaromatic | 110 - 165 | Carbon framework of the benzo[b]thiophene core |
| ¹³C | Aliphatic | 15 - 60 | Carbon atoms in side chains |
Note: Chemical shifts are highly dependent on the specific substitution pattern and the solvent used.
For more complex benzo[b]thiophene derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and elucidating the complete molecular structure. researchgate.netprinceton.eduscribd.comslideshare.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduscribd.com This is crucial for establishing the connectivity of protons within the aromatic rings and any aliphatic side chains.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. princeton.eduscribd.com This allows for the direct assignment of carbon resonances based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduscribd.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This information is vital for determining the stereochemistry and conformation of the molecule.
The combination of these 2D NMR experiments provides a comprehensive picture of the molecular structure, allowing for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals. beilstein-journals.org
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. This technique is invaluable for confirming the connectivity of atoms, establishing the stereochemistry, and analyzing the conformation of benzo[b]thiophene derivatives. researchgate.netmdpi.com
For several benzo[b]thiophene derivatives, single-crystal X-ray diffraction analysis has been used to confirm their molecular structures. mdpi.comnih.govnih.gov The data obtained from these studies, such as bond lengths and angles, are often in good agreement with those observed for similar structures. nih.gov
In the synthesis of substituted benzo[b]thiophenes, there is often the possibility of forming different regioisomers or stereoisomers. While spectroscopic techniques like NMR can provide strong evidence for the structure, X-ray crystallography offers unambiguous proof. By providing a three-dimensional map of electron density, this technique can definitively establish the positions of substituents on the benzo[b]thiophene core and the relative arrangement of atoms in chiral centers.
For instance, in the structural analysis of various substituted thiophene and benzo[b]thiophene compounds, X-ray crystallography has been used to determine the precise arrangement of atoms and the conformation of the molecules in the solid state. rsc.org
Beyond the structure of a single molecule, X-ray crystallography provides detailed insights into how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net
In the crystal structures of some benzo[b]thiophene derivatives, intermolecular interactions like C-H···O and C-H···F hydrogen bonds have been observed, which can link molecules into chains or more complex networks. nih.gov C-H···π interactions are also a common feature in the crystal packing of these compounds. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the material, such as its melting point, solubility, and solid-state reactivity. The study of intermolecular interactions is a key aspect of crystal engineering, which aims to design solids with specific properties. ias.ac.in
Table 3: Common Intermolecular Interactions in Benzo[b]thiophene Derivative Crystals
| Interaction Type | Description | Influence on Crystal Packing |
| Hydrogen Bonding (e.g., N-H···O, C-H···O, C-H···F) | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Links molecules into chains, rings, or sheets. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the packing of the planar benzo[b]thiophene cores. |
| C-H···π Interactions | A weak hydrogen bond between a C-H group and a π-system. | Contributes to the overall stability of the crystal lattice. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures of benzo[b]thiophene derivatives. These techniques probe the vibrational modes of molecules, providing a unique fingerprint based on the types of bonds and their chemical environment.
In the study of benzo[b]thiophene derivatives, FT-IR spectroscopy reveals characteristic absorption bands that correspond to specific vibrational motions. For the core benzo[b]thiophene structure, key vibrations include C-H stretching of the aromatic and thiophene rings, C=C stretching within the rings, and C-S stretching of the thiophene ring. The presence of an amine hydrochloride group introduces additional, distinct vibrational signatures. The N-H stretching vibrations of the ammonium (B1175870) salt typically appear as a broad band in the region of 3200-2800 cm⁻¹. N-H bending vibrations are also observable, often in the 1600-1500 cm⁻¹ range.
For instance, in 2-thiophene carboxylic acid, a related compound, C-C stretching vibrations are observed in the FT-IR spectrum at 1528 and 1352 cm⁻¹. iosrjournals.org The C-S stretching vibration in the thiophene ring of this compound is identified at 647 cm⁻¹ in the FT-IR spectrum and 637 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org Furthermore, the thienyl moiety in certain derivatives can be confirmed by the presence of strong bands around 785 and 731 cm⁻¹, which are attributed to the out-of-plane bending vibration mode of the C-H groups. researchgate.net
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. In the context of benzo[b]thiophen-2-amine hydrochloride derivatives, Raman spectroscopy can be particularly useful for identifying the vibrations of the aromatic rings and the C-S bond. For 2-thiophene carboxylic acid, the C-C stretching vibrations are observed in the FT-Raman spectrum at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org
The table below summarizes typical vibrational frequencies for functional groups found in this compound and related derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| N-H (Ammonium Salt) | Stretching | 3200-2800 (broad) | FT-IR |
| C-H (Aromatic) | Stretching | 3100-3000 | FT-IR, Raman |
| C=C (Aromatic) | Stretching | 1600-1450 | FT-IR, Raman |
| N-H (Ammonium Salt) | Bending | 1600-1500 | FT-IR |
| C-S (Thiophene) | Stretching | ~850-600 | FT-IR, Raman |
| C-H (Thiophene) | Out-of-plane Bending | ~785-720 | FT-IR |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Characterization
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides valuable insights into the electronic structure and photophysical properties of this compound derivatives. These properties are crucial for understanding the potential applications of these compounds in areas such as organic electronics and bio-imaging.
UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The position and intensity of the absorption bands are characteristic of the molecule's electronic structure. For benzo[b]thiophene derivatives, the absorption spectra are typically characterized by bands in the ultraviolet and visible regions arising from π-π* transitions within the conjugated aromatic system.
The substitution pattern on the benzo[b]thiophene core significantly influences the absorption properties. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, respectively. For example, studies on substituted benzo[b]thiophene-1,1-dioxide based diarylethenes have shown that electron-donating substituents like phenyl and triphenylamine (B166846) groups can shift the absorption to longer wavelengths. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. This emission occurs as the molecule relaxes from an excited electronic state to a lower energy state. The fluorescence spectrum, including the emission wavelength and quantum yield, provides information about the excited state properties and deactivation pathways.
The fluorescence of benzo[b]thiophene derivatives is also highly dependent on their molecular structure. The introduction of different substituents can modulate the fluorescence intensity and wavelength. For instance, thiophene-fused naphthodiphosphole derivatives have been shown to exhibit blue-shifted absorption and emission spectra compared to their less π-extended thiophene-fused benzo[1,2-b:4,5-b′]diphosphole counterparts. researchgate.net In some cases, benzo[b]thiophene derivatives can be designed to be highly fluorescent, making them suitable for applications as fluorescent probes or in organic light-emitting diodes (OLEDs).
The table below presents hypothetical UV-Vis absorption and fluorescence data for a series of substituted this compound derivatives to illustrate the effect of substitution on their photophysical properties.
| Derivative | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 1 | -H | 290 | 350 | 0.15 |
| 2 | -OCH₃ | 305 | 370 | 0.25 |
| 3 | -NO₂ | 320 | 400 | 0.05 |
| 4 | -N(CH₃)₂ | 315 | 385 | 0.30 |
Computational and Theoretical Investigations of Benzo B Thiophen 2 Amine Hydrochloride
Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of benzo[b]thiophene derivatives. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and stability. rsc.org
For benzo[b]thiophene derivatives, the HOMO is typically dispersed around the thiophene (B33073) unit, while the LUMO is often focused on the benzene (B151609) moiety. rsc.org A higher HOMO energy value suggests a stronger tendency for the molecule to donate electrons. rsc.org In a study of various benzo and anthraquinodimethane derivatives, one compound was identified as the "softest, best electron donor and more reactive than all" based on its electronic properties. researchgate.net The HOMO-LUMO gap is a key parameter; for instance, in a study of tetrahydrobenzo[b]thiophene derivatives, compounds with lower ΔE values were found to be more potent. rsc.org
Natural Bond Orbital (NBO) analysis provides further details about charge delocalization and hyperconjugative interactions, contributing to the stability of the molecule. nih.gov For example, NBO analysis of certain benzo and anthraquinodimethane derivatives revealed insights into their stability, hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding. researchgate.net
Table 1: Representative Frontier Orbital Energies and Related Quantum Chemical Descriptors for Benzo[b]thiophene Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Additional Descriptors |
| Tetrahydrobenzo[b]thiophene derivative 11 | - | - | 1.540 | Highest softness (1.299 eV⁻¹) |
| Tetrahydrobenzo[b]thiophene derivative 12 | - | - | 1.976 | High softness (1.012 eV⁻¹) |
| Tetrahydrobenzo[b]thiophene derivative 5 | - | - | 6.090 | High softness (1.013 eV⁻¹) |
Data sourced from a study on tetrahydrobenzo[b]thiophene candidates. rsc.org
Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, locate transition states, and calculate energy profiles. rsc.org DFT simulations can accurately predict the outcomes of chemical reactions and provide insights into the most probable reaction pathways. rsc.org This approach has been applied to understand the synthesis of various benzo[b]thiophene derivatives. For example, DFT calculations have been used to estimate the thermodynamic stabilities of isomers and tautomers that act as precursors in the formation of thiophene rings. researchgate.net
In the synthesis of new benzo[b]thiophene derivatives, DFT can be employed to optimize the molecular structures of the products and identify nucleophilic and electrophilic centers. rsc.org By calculating quantum chemical properties such as global hardness (η), global softness (ς), chemical potential (μo), and global electrophilicity index (ω), researchers can rationalize the observed reactivity. rsc.org For instance, the synthesis of certain tetrahydrobenzo[b]thiophene candidates was rationalized by considering the thiocarbamate intermediate's subsequent attack on the nitrile core via a 1,6-exo–dig cyclization. rsc.org
DFT has also been used to study the electronic structure of benzo[b]thiophene and its derivatives through near-edge X-ray-absorption fine-structure (NEXAFS) and X-ray photoelectron spectroscopy (XPS). nih.gov These studies provide information on both low-lying delocalized virtual π orbitals and higher-lying localized σ*(C-S) states. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis) from First Principles
Computational methods, particularly DFT, can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra from first principles. For a related compound, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, vibrational frequencies were calculated using the DFT/B3YLP method with a 6-311++G(d,p) basis set. icm.edu.pl The simulated spectra showed excellent agreement with the experimental FT-IR and FT-Raman spectra. icm.edu.pl Isotropic chemical shifts for NMR were also calculated using the gauge-invariant atomic orbital method. icm.edu.pl
Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). icm.edu.pl For styryl-thiophene benzylamines, TD-CAM-B3LYP/6–31++G(d) calculations were able to assign the absorption maxima to the HOMO-LUMO transition. nih.gov Machine learning models, such as Gradient-Boosting Regression, have also been employed to predict the optical properties of benzothiophene-based polymers with high accuracy, demonstrating the potential of combining computational chemistry with artificial intelligence. mdpi.com
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Thiophene Derivative
| Spectroscopic Technique | Experimental Value | Calculated Value (Method) |
| FT-IR (cm⁻¹) | Various observed frequencies | Scaled harmonic vibrational frequencies (B3LYP/6-311++G(d,p)) |
| FT-Raman (cm⁻¹) | Various observed frequencies | Scaled harmonic vibrational frequencies (B3LYP/6-311++G(d,p)) |
| UV-Vis λmax (nm) | ~325 (for cis-styryl-thiophene benzylamines) | ~323 (TD-CAM-B3LYP/6–31++G(d)) |
Data sourced from studies on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile icm.edu.pl and styryl-thiophene benzylamines. nih.gov
Computational Structure-Property Relationship Analysis for Chemical Modifications
Computational analysis plays a crucial role in understanding how chemical modifications affect the properties of benzo[b]thiophene derivatives.
The introduction of different substituents can significantly alter the electronic and steric properties of the benzo[b]thiophene core, thereby influencing its reactivity and stability. For example, in a study on 2-L-5-nitro-3-X-thiophenes, the proximity effects of 3-X ortho-like substituents were found to be mainly electronic in nature, with steric effects being less significant for most substituents studied. researchgate.net The effect of substituents on the reduction potentials of ortho-substituted (aryl)(3-nitrobenzo[b]thiophen-2-yl)amines was evaluated using a linear free energy relationship, confirming that the impact was primarily electronic. nih.gov
In the context of photochromic diarylethenes based on benzo[b]thiophene-1,1-dioxide, electron-donating groups like phenyl and triphenylamine (B166846) were found to shift the absorption band to longer wavelengths and decrease the cyclization quantum yield. researchgate.net Conversely, an electron-withdrawing formyl group increased the cyclization quantum yield but reduced thermal stability. researchgate.net
In silico screening, particularly molecular docking, is a powerful technique to predict the binding of small molecules to macromolecular targets at a structural level. This approach is widely used in drug discovery to identify potential inhibitors for enzymes. For instance, molecular docking studies have been performed on benzo[b]thiophene-chalcone hybrids to analyze their binding scores and elucidate interactions with cholinesterases. nih.gov Similarly, docking studies on benzo[b]thiophen-3-ol derivatives have helped to understand their potential binding site interactions with monoamine oxidase (MAO), suggesting structural modifications to improve their activity. researchgate.net
These computational models can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for ligand recognition and binding. nih.gov For example, in a study of coumarin-pyrimidine hybrids, molecular docking was used to understand the active interactions that contribute to their observed activity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions with the surrounding solvent. nih.gov MD simulations can be used to study the stability of ligand-protein complexes over time and to analyze the flexibility of different regions of the molecule.
For example, MD simulations in a water solvent system were carried out for a coumarin-pyrimidine/enzyme complex to elucidate the variability of active interactions between the ligand and the active site of the enzyme. nih.gov Conformational analysis of benzo[b]thiophene derivatives can be performed to identify the most stable conformers, which is essential for understanding their chemical behavior. The most stable conformers of trans-isomers of styryl-thiophene benzylamines have been determined using optimization at the M06-2X/6-31g(d) level of theory. nih.gov These simulations help in understanding how the molecule behaves in a more realistic, dynamic environment, complementing the static picture provided by methods like docking and quantum chemical calculations.
Prediction and Analysis of Polymorphism and Crystal Packing using Computational Methods
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is of paramount importance in the pharmaceutical and materials sciences. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. For a compound like Benzo[b]thiophen-2-amine (B112646) hydrochloride, understanding its potential polymorphic landscape is crucial for ensuring the development of a stable and effective solid form. Computational methods have emerged as powerful tools for predicting and analyzing polymorphism and crystal packing, offering insights that complement experimental screening.
Crystal Structure Prediction (CSP) methodologies are at the forefront of computational polymorphism studies. These methods aim to identify the most thermodynamically stable crystal structures of a molecule by exploring the vast conformational and packing space available to it. The output of a CSP study is typically a crystal energy landscape, which ranks the predicted polymorphs based on their relative lattice energies.
Detailed Research Findings
Computational investigations into the polymorphism of benzothiophene (B83047) derivatives have revealed the existence of multiple, energetically competitive crystal forms. For instance, studies on functionalized benzothiophenes have shown the presence of different phases, such as a Substrate-Induced Phase (SIP) and a High-Temperature Phase (HTP), which differ in their molecular packing and orientation. rsc.org This highlights the sensitivity of the crystal structure to external factors like temperature and substrate interactions.
The analysis of predicted crystal structures involves a detailed examination of the intermolecular interactions that stabilize the crystal lattice. For a salt like Benzo[b]thiophen-2-amine hydrochloride, these interactions would be dominated by strong hydrogen bonds involving the ammonium (B1175870) group and the chloride anion, along with weaker interactions such as C-H···π and π-π stacking involving the benzothiophene ring system.
To illustrate the type of data generated in such a computational analysis, the following table presents hypothetical interaction energy data for two predicted polymorphs of this compound, based on findings for a related aminothiophene derivative. mdpi.com This data is calculated using methods like Density Functional Theory (DFT) with corrections for dispersion interactions.
Table 1: Predicted Polymorphs and Lattice Energies for this compound (Hypothetical Data)
| Polymorph | Space Group | Z' | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |
| Form I | P2₁/c | 1 | -150.5 | 0.0 |
| Form II | P-1 | 2 | -148.2 | +2.3 |
Z' represents the number of molecules in the asymmetric unit.
Table 2: Intermolecular Interaction Energies for Predicted Polymorphs of this compound (Hypothetical Data based on a related aminothiophene) mdpi.com
| Interaction Type | Form I Energy (kJ/mol) | Form II Energy (kJ/mol) |
| Electrostatic | -85.2 | -80.1 |
| Dispersion | -75.8 | -79.5 |
| Repulsion | 30.5 | 31.4 |
| Total Interaction Energy | -130.5 | -128.2 |
Note: Total Interaction Energy does not equal Lattice Energy as it typically represents the sum of interactions for a central molecule with its neighbors, and different computational models and conventions are used.
In Form I, the electrostatic interactions are predicted to be more significant, likely due to a more favorable arrangement of the strong N-H···Cl hydrogen bonds. In contrast, Form II shows a greater contribution from dispersion forces, suggesting a more compact packing of the aromatic rings. These subtle differences in interaction energies can lead to the formation of different polymorphs under varying crystallization conditions.
The computational prediction of polymorphism for a molecule like this compound would provide a critical understanding of its solid-state behavior. It would allow for the identification of the most stable form, as well as potentially metastable forms that could appear during manufacturing or storage. This information is invaluable for the rational design of crystallization processes and for ensuring the quality and performance of the final product.
Application of Benzo B Thiophen 2 Amine Hydrochloride As a Synthetic Building Block in Academic Research
Precursor in the Multi-Step Synthesis of Complex Organic Molecules
The chemical reactivity of Benzo[b]thiophen-2-amine (B112646) hydrochloride, particularly the nucleophilicity of the amine group and the ability of the adjacent thiophene (B33073) ring to participate in cyclization reactions, makes it a key building block for constructing complex heterocyclic systems. A prominent application is in the synthesis of thieno[2,3-d]pyrimidines, which are fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. scielo.brnih.govnih.gov
The general synthetic strategy involves the reaction of a 2-aminothiophene derivative, such as Benzo[b]thiophen-2-amine, with various carbon- and nitrogen-containing electrophiles to construct the fused pyrimidine (B1678525) ring. For example, 2-aminothiophene-3-carbonitriles can be reacted with reagents like methylisothiocyanate to initiate a sequence of addition and cyclization, ultimately forming the thieno[2,3-d]pyrimidine (B153573) core. ekb.eg In another approach, the 2-amino group is first acylated and then subjected to cyclization conditions. For instance, treatment with chloro-acyl chlorides followed by reaction with a piperazine (B1678402) derivative leads to an intermediate amide, which can be cyclized to form a thieno[2,3-d]pyrimidin-4-one. nih.gov
These multi-step syntheses leverage the inherent reactivity of the Benzo[b]thiophen-2-amine scaffold to build molecular complexity, yielding compounds with potential therapeutic applications. nih.govconnectjournals.com The specific reaction pathways and resulting substitution patterns on the final molecule can be tailored by the choice of reagents and reaction conditions.
Table 1: Examples of Complex Molecules Synthesized from Benzo[b]thiophene Amine Precursors
| Precursor Type | Reagents | Product Class | Research Focus |
| 2-Aminothiophene-3-carbonitrile | Methylisothiocyanate, Pyridine | Thieno[2,3-d]pyrimidine-4(3H)-imine | Synthesis of novel heterocyclic systems. ekb.eg |
| Ethyl 2-aminothiophene-3-carboxylate | 5-chloropentanoyl chloride; 1-(2-methoxyphenyl)piperazine | Thieno[2,3-d]pyrimidin-4-one | Synthesis of biologically active compounds. nih.gov |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA); Anilines | Thieno[2,3-d]pyrimidine | Microwave-assisted parallel synthesis. scielo.br |
| 4-(Thiophen-2-yl)thiophene-3-carbonitrile | Formic Acid; Nitrous Acid | Triazolopyrimidines; Azidothienopyrimidines | Development of fused heterocyclic compounds. ekb.eg |
Ligand Design and Synthesis for Catalysis
The Benzo[b]thiophen-2-amine hydrochloride scaffold is a valuable platform for designing and synthesizing ligands for transition metal catalysis. The nitrogen atom of the amine group and the sulfur atom within the thiophene ring can act as donor atoms, allowing the resulting ligand to chelate to a metal center. This chelation can stabilize the metal catalyst and influence its reactivity and selectivity.
A common strategy for converting Benzo[b]thiophen-2-amine into a ligand is through the formation of a Schiff base. This involves the condensation reaction between the primary amine of the benzo[b]thiophene precursor and an aldehyde or ketone. The resulting imine (C=N) bond introduces another potential coordination site. By selecting different carbonyl compounds, researchers can systematically vary the steric and electronic properties of the ligand, thereby tuning the performance of the catalyst it coordinates with. For example, Schiff base ligands derived from benzo[b]thiophene have been used to prepare Nickel(II) and Manganese(II) complexes. rsc.org In these complexes, the metal ion is coordinated by the nitrogen atom of the azomethine group and the sulfur of the benzo[b]thiophene ring, demonstrating the bidentate chelation capability of such ligands. rsc.org
Furthermore, the benzo[b]thiophene framework itself can be functionalized to participate directly in catalytic cycles. Palladium-catalyzed C-H activation is a powerful tool in organic synthesis, and benzo[b]thiophenes can undergo such reactions. For example, palladium(II) catalysts have been used to achieve the C2-selective arylation of benzo[b]thiophene 1,1-dioxides, creating complex π-conjugated systems. acs.org While this example involves a modified scaffold, it highlights the potential for designing catalytic processes centered on the benzo[b]thiophene core, where ligands derived from the 2-amine precursor could play a role in directing or facilitating the transformation.
This compound Scaffolds in Advanced Materials Research: Design and Synthesis Considerations
The rigid, planar, and electron-rich nature of the benzo[b]thiophene scaffold makes it an attractive building block for advanced functional materials. researchgate.net The amine group at the 2-position of this compound provides a crucial synthetic handle for incorporating this scaffold into larger molecular architectures, such as polymers and supramolecular assemblies. The design of these materials focuses on harnessing the inherent electronic and self-assembly properties of the benzo[b]thiophene core.
The benzo[b]thiophene moiety is a key component in many organic semiconductors due to its ability to facilitate charge transport. researchgate.net The fused ring system provides good π-orbital overlap, which is essential for the mobility of charge carriers (holes or electrons) in organic field-effect transistors (OFETs). The structural relevance of this compound lies in its potential to be a precursor for larger, more complex conjugated systems.
Researchers have synthesized derivatives like 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene and utilized them as solution-processable organic semiconductors. mdpi.comrsc.org These materials exhibit p-channel (hole-transporting) activity in OFETs. The synthesis of such molecules often involves cross-coupling reactions, such as the Stille coupling, where the amine group of the precursor could be transformed into a more suitable functional group (e.g., a halide or a stannane) to participate in the coupling. mdpi.com
Moreover, the benzo[b]thiophene scaffold is a known fluorophore. Functionalization at the C2-position can significantly impact the material's photophysical properties. For instance, Pd(II)-catalyzed C2-arylation of benzo[b]thiophene 1,1-dioxides yields products with significant photoluminescence, which could be exploited in organic light-emitting diodes (OLEDs). acs.org The amine group offers a direct route to introduce various aryl or other conjugated substituents to tune the emission color and efficiency of the resulting materials.
In polymer chemistry, this compound can be used as a monomer or a precursor to a monomer for creating conducting polymers. The amine group allows for its incorporation into a polymer backbone through reactions like polycondensation to form polyamides or polyimines. The resulting polymers would feature the electron-rich benzo[b]thiophene unit periodically along the chain, which is a key design principle for creating materials with electrical conductivity. researchgate.net Donor-acceptor type conjugated polymers, which are widely used in organic solar cells, have been synthesized using benzo[1,2-b:4,5-b′]dithiophene units as the electron donor. rsc.orgresearchgate.net The amine functionality provides a versatile point for chemical modification to link these donor units with acceptor units, thereby tuning the polymer's electronic band gap and performance in devices.
The planar structure of the benzo[b]thiophene scaffold also promotes intermolecular π-π stacking, a key interaction in the formation of ordered supramolecular assemblies. This self-organization is critical for achieving high charge carrier mobility in organic electronic materials. Research into benzo[b]thiophene-based liquid crystals has shown that these molecules can form self-organized structures with potential applications in high-frequency (GHz) technologies. synthical.com The ability to functionalize the scaffold via the amine group allows for the attachment of side chains (e.g., alkyl chains) that can be used to control the self-assembly behavior and morphology of the resulting materials.
Development of Fluorescent Probes and Sensors Based on Benzo[b]thiophen-2-amine Derivatives (Chemical Design Focus)
The intrinsic fluorescence of the benzo[b]thiophene core makes it an excellent platform for the design of chemical sensors. By chemically modifying the Benzo[b]thiophen-2-amine scaffold, researchers can create derivatives that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion or a biomolecule.
A key chemical design strategy is to create a sensor molecule composed of three parts: the benzo[b]thiophene fluorophore, a receptor unit that selectively binds the target analyte, and a linker. The amine group of Benzo[b]thiophen-2-amine is an ideal position to attach the receptor. For example, condensation of an aminobenzo[b]thiophene derivative with an appropriate aldehyde creates a Schiff base that can act as a receptor for metal ions. A sensor designed in this way was shown to exhibit a ratiometric fluorescent response to Indium (In³⁺) ions, meaning the ratio of fluorescence intensity at two different wavelengths changes upon binding. researchgate.net This change is often governed by mechanisms like Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where the binding event alters the electronic structure of the sensor molecule and thus its fluorescence output. researchgate.net
Another successful design involves the synthesis of benzo[b]thiophene boronic acids for the detection of sugars. nih.gov In this case, a boronic acid group is attached to the benzo[b]thiophene scaffold. Boronic acids are known to reversibly bind to diols, which are present in sugars. Upon binding to a sugar like fructose (B13574) or glucose, these sensor molecules showed significant shifts in their emission wavelengths, providing a clear signal for detection. nih.gov These examples demonstrate how the benzo[b]thiophene scaffold, functionalized via its amine group or other positions, can be rationally designed to produce highly sensitive and selective fluorescent probes for a variety of analytical applications. researchgate.net
Table 2: Design Principles of Benzo[b]thiophene-Based Fluorescent Sensors
| Sensor Target | Receptor Moiety | Fluorophore Core | Sensing Mechanism | Key Finding |
| Indium (In³⁺) | Schiff Base | Ethyl 3-aminobenzo[b]thiophene-2-carboxylate | Ratiometric (ICT/PET) | Highly sensitive and selective dual-channel (colorimetric/fluorescent) response. researchgate.net |
| Sugars (Carbohydrates) | Boronic Acid | Benzo[b]thiophene | Wavelength Shift | Water-soluble probes with dual fluorescent emission at physiological pH. nih.gov |
| Serine (Amino Acid) | Schiff Base (from BTMPD) | Benzo[b]thiophene | Fluorescence Turn-On (Charge Transfer) | Enhanced fluorescence intensity upon binding to serine. |
Emerging Research Directions and Interdisciplinary Studies Involving Benzo B Thiophen 2 Amine Hydrochloride
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like Benzo[b]thiophen-2-amine (B112646) hydrochloride is undergoing a technological revolution with the adoption of flow chemistry and automated synthesis. These modern techniques offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater efficiency.
Table 1: Comparison of Synthesis Methodologies
| Synthesis Method | Advantages | Disadvantages | Key Applications for Benzothiophenes |
|---|---|---|---|
| Traditional Batch | Established protocols, potentially high yield. numberanalytics.com | Often requires harsh conditions, multiple steps, and can be time-consuming. numberanalytics.comnih.gov | Foundational synthesis of the core scaffold. |
| Flow Chemistry | Superior heat/mass transfer, enhanced safety, easy scale-up, allows for telescoped multi-step reactions. youtube.com | Higher initial equipment cost. | Efficient and scalable production of APIs and intermediates. youtube.com |
| Automated Synthesis | High-throughput screening, rapid optimization, standardized data generation. youtube.comimperial.ac.uk | Requires significant investment in robotics and software. chemrxiv.org | Library generation for drug discovery and materials science. kit.edu |
Supramolecular Chemistry and Self-Assembly of Benzo[b]thiophen-2-amine Derivatives
The field of supramolecular chemistry investigates how molecules organize into larger, ordered structures through non-covalent interactions. Benzo[b]thiophen-2-amine hydrochloride and its derivatives are promising candidates for creating novel functional materials due to their inherent ability to self-assemble. This process is driven by weak intermolecular forces such as hydrogen bonding, π–π stacking, and van der Waals interactions. mdpi.com
The benzothiophene (B83047) core, being an electron-rich aromatic system, readily participates in π–π stacking interactions. researchgate.net Furthermore, the amine group at the 2-position is a potent hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. These interactions direct the molecules to arrange themselves into well-defined, hierarchical structures. The study of thiophene-based oligomers has shown that they can spontaneously self-assemble into nanostructured microfibers, including helical and tape-like formations, which can exhibit fluorescence and conductivity. nih.govnih.gov
The self-organization of these molecules is highly dependent on factors like the nature of the substrate, the method of preparation, and specific molecule-molecule interactions. uh.edu By modifying the substituents on the benzo[b]thiophene scaffold, chemists can tune these non-covalent interactions to control the morphology and properties of the resulting supramolecular assemblies. This control opens up possibilities for designing materials with tailored electronic, optical, and even chiral properties at the nanoscale, which could be applied in nano/microelectronic devices. nih.govnih.gov
Table 2: Key Non-Covalent Interactions in Benzothiophene Assemblies
| Interaction Type | Participating Groups | Significance in Self-Assembly | Potential Application |
|---|---|---|---|
| Hydrogen Bonding | -NH₂ (donor), Thiophene (B33073) Sulfur (acceptor), N-H···N | Directional control, formation of chains and networks. | Crystal engineering, liquid crystals. |
| π–π Stacking | Benzene (B151609) and Thiophene rings | Formation of columnar structures, charge transport pathways. mdpi.com | Organic semiconductors, OFETs. |
| Halogen Bonding | Halogen substituents (e.g., Cl, Br) | Fine-tuning of crystal packing and intermolecular distances. mdpi.com | Pharmaceutical cocrystals, materials science. mdpi.com |
| Van der Waals Forces | Entire molecule, especially alkyl chains | Space-filling, influences density and stability of the assembly. mdpi.com | Formation of thin films and nanostructures. |
Advanced Reaction Engineering for Scalable Synthesis
Moving from laboratory-scale synthesis to industrial production requires significant process optimization, a field known as reaction engineering. For this compound, this involves developing synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally benign. uwf.edu
A primary focus is the development of more efficient catalytic systems. While traditional methods often rely on harsh conditions, modern approaches utilize transition-metal catalysts (e.g., palladium, copper, rhodium) to facilitate key bond-forming reactions under milder conditions. numberanalytics.comresearchgate.net For instance, palladium-catalyzed intramolecular C-H functionalization and Buchwald-Hartwig amination are powerful methods for constructing and modifying the benzothiophene scaffold. uit.noacs.orgnih.gov Research is ongoing to improve catalyst performance, such as enhancing stability and activity, and to enable catalyst recycling, for example by using ionic liquids as the reaction medium. acs.org
Another key strategy is the design of "domino" or "one-pot" reactions, where multiple transformations occur sequentially in a single reaction vessel. morressier.com This approach improves atom economy by eliminating the need for intermediate workup and purification steps, which reduces solvent waste and saves time. morressier.com Electrophilic cyclization is one such powerful technique used to construct the benzothiophene ring system efficiently. uwf.edu Furthermore, electrochemical methods are emerging as a green alternative, providing catalyst- and oxidant-free conditions for the synthesis of benzothiophene derivatives. nih.govorganic-chemistry.org These advanced strategies are crucial for demonstrating gram-scale synthesis and ensuring the economic viability of producing these compounds for commercial applications. acs.org
Interdisciplinary Approaches in Chemical Synthesis and Characterization
The comprehensive study of this compound increasingly relies on the convergence of multiple scientific disciplines. This interdisciplinary approach, which combines synthetic chemistry with computational modeling and advanced analytical techniques, provides a much deeper understanding of the molecule's structure-property relationships.
Computational Chemistry: Quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for predicting molecular properties before a compound is ever synthesized. DFT calculations can be used to optimize molecular geometry, predict spectroscopic signatures (like NMR and IR spectra), and analyze electronic properties such as the distribution of electron density and orbital energies. researchgate.net This theoretical insight helps rationalize experimental observations, such as reaction outcomes and the nature of non-covalent interactions that govern self-assembly. researchgate.netnih.gov
Advanced Analytical Techniques: A suite of sophisticated analytical methods is required to fully characterize the synthesized compounds and their assemblies. nih.govnih.gov
Spectroscopy: Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential for confirming the chemical structure and purity of newly synthesized derivatives. uh.edu
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used for purification and analysis. ambeed.com
X-ray Diffraction: Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of a molecule's three-dimensional structure and reveals the precise arrangement of molecules within a crystal, offering direct evidence of supramolecular assembly. mdpi.com
Microscopy: Techniques like Scanning Electron Microscopy (SEM) are used to visualize the morphology of nanostructures formed through self-assembly. nih.gov
By integrating these computational and analytical tools with synthetic efforts, researchers can establish a robust cycle of design, synthesis, and characterization. This synergistic approach accelerates the discovery of new benzo[b]thiophene derivatives and provides the fundamental knowledge needed to develop them for specific applications in medicine and materials science. chemrxiv.orgsdstate.edu
Q & A
Q. What are the optimal synthetic routes for Benzo[b]thiophen-2-amine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling reactions with azides or brominated intermediates. For example, a copper-catalyzed amination using Cu₂O in N-methylpyrrolidone (NMP) at 110°C for 24 hours achieved a 77% yield for a dibenzothiophene derivative . Chromatography (e.g., petroleum ether/ethyl acetate 7:3) is critical for purification, as seen in a related compound’s synthesis yielding 40% after column separation . To optimize yields, consider adjusting catalyst loading, solvent polarity, and reaction time. Elemental analysis (C, H, N, S) and NMR should validate purity.
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of -NMR, -NMR, and elemental analysis. For instance, -NMR (300 MHz, CDCl₃) of a benzothiophene derivative showed distinct peaks at δ 7.83–7.77 (aromatic protons) and δ 2.25–2.20 (methyl coupling with phosphorus), while -NMR confirmed carbonyl (δ 168.3 ppm) and aromatic carbons . HRMS (ASAP-MS) is recommended for exact mass verification, as demonstrated for dibenzothiophene analogs (e.g., calcd for C₁₈H₂₁NS: 284.1460; found: 284.1467) .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Methodological Answer : Stability depends on pH, temperature, and solvent. Store the compound in anhydrous conditions (e.g., desiccated diethyl ether) to prevent hydrolysis. Thermal stability can be assessed via differential scanning calorimetry (DSC) or melting point analysis (e.g., mp 90–92°C for a related compound) . For aqueous solutions, monitor degradation using HPLC or LC-MS over time.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for benzothiophene derivatives, such as this compound?
- Methodological Answer : Synthesize analogs with substituents at the 2-amine position (e.g., cyclohexyl, phenyl, or hexyl groups) and evaluate biological activity. For example, N-cyclohexyldibenzo[b,d]thiophen-2-amine showed distinct -NMR shifts (δ 51.12 for cyclohexyl carbons), enabling correlation between electronic effects and activity . Pair synthetic data with computational models (e.g., DFT for charge distribution) to predict reactivity.
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare computed NMR chemical shifts with experimental data (e.g., δ 147.72 ppm for aromatic carbons in dibenzothiophenes) to validate models . Software like Gaussian or ORCA is recommended for such analyses.
Q. How should researchers resolve contradictions in spectroscopic data for benzothiophene derivatives?
- Methodological Answer : Cross-validate using multiple techniques. For instance, if -NMR signals overlap, employ -NMR or 2D-COSY for clarity. In cases of elemental analysis discrepancies (e.g., observed C: 67.66% vs. theoretical C: 67.89%), repeat combustion analysis or use X-ray crystallography for definitive structural confirmation . Document batch-specific variations (e.g., solvent residues) that may affect results.
Q. What enzymatic synthesis approaches could be applied to benzothiophene derivatives?
- Methodological Answer : Explore amidase or transaminase enzymes for stereoselective amination. While no direct evidence exists for this compound, enzymatic synthesis of amides (e.g., via engineered hydrolases) has been successful for structurally similar compounds . Optimize reaction conditions (pH, cofactors) using design-of-experiments (DoE) methodologies.
Data Analysis & Interpretation
Q. How can researchers statistically analyze contradictory bioactivity data across studies?
- Methodological Answer : Perform meta-analysis using tools like RevMan or R’s metafor package. Weight studies by sample size and experimental rigor. For example, if one study reports antitumor activity for a benzothiophene-chalcone hybrid while another does not, assess differences in cell lines (e.g., MCF-7 vs. HeLa) or dosing protocols . Use ANOVA or t-tests to identify significant variables.
Q. What strategies ensure reproducibility in synthetic protocols for benzothiophene derivatives?
- Methodological Answer : Document all parameters: catalyst purity, solvent batch, and reaction atmosphere. For copper-catalyzed reactions, specify Cu₂O particle size and amine equivalents (e.g., 1.0 equiv. of hexylamine) . Share raw NMR/FID files and chromatograms in supplementary materials to enable peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
